N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of pharmaceutical activity, including antibacterial activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-amino benzothiazoles with various substrates . For example, a number of substituted 2-amino benzothiazoles were synthesized as precursor substrates . In another study, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed using various analytical techniques, including IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve condensation reactions . For example, the synthesis of 2-arylbenzothiazoles from 2-aminobenzenethiol and aldehydes has been reported .Physical and Chemical Properties Analysis
Benzothiazole derivatives, such as “this compound”, often exhibit luminescent properties . These compounds can show different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .Scientific Research Applications
Synthesis and Structural Studies
- N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methoxybenzamide (N2BT2MBA) was synthesized and structurally characterized, confirming its molecular ion peak at 284.3 via gas chromatographic mass spectrometry. X-ray diffraction studies revealed that N2BT2MBA crystallizes in a triclinic system with space group P-1. The presence of the carbonyl functional group was confirmed through FT-IR spectra, and the compound's UV-NIR absorption band was identified at 305 nm with an optical band gap of 3.67 eV. Thermal analysis indicated stability up to 160°C (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Antitumor Activity
- New derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, utilizing the 2-(4-aminophenyl)benzothiazole structure, showed potential antitumor activity in vitro against various human tumor cell lines. This highlights the compound's relevance in cancer research and potential therapeutic applications (Yurttaş, Tay, & Demirayak, 2015).
GPR35 Agonism
- N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, which are structurally similar to this compound, were found to be potent GPR35 agonists. This receptor is involved in pain, inflammatory, and metabolic diseases. Such derivatives could be valuable in developing treatments for these conditions (Wei et al., 2018).
Antimicrobial Screening
- Benzothiazole derivatives incorporating the thiazole ring have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential utility of such compounds in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anti-Cancer Properties
- Polyhydroxylated 2-phenylbenzothiazoles, related to this compound, have been synthesized and shown to inhibit human colon and mammary tumor cells in vitro. This suggests a potential role in cancer therapy, although their activity does not seem to be linked to estrogen receptor-binding affinity (Stevens et al., 1994).
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown potent inhibitory activity against this bacterium .
Mode of Action
It is known that benzothiazole derivatives, such as this compound, exhibit their anti-tubercular activity by interacting with the target bacterium . The compound’s interaction with its target leads to inhibition of the bacterium’s growth .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with various biochemical pathways in mycobacterium tuberculosis, leading to the bacterium’s growth inhibition .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for benzothiazole derivatives .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s population, thereby helping to control the spread of tuberculosis .
Future Directions
Benzothiazole derivatives have been consistently regarded as a promising structural icon owing to their pharmacodynamic versatility . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-9-5-6-14(13-17)20(24)22-16-8-4-7-15(12-16)21-23-18-10-2-3-11-19(18)26-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBQVMTMLYIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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